molecular formula C11H20F2N2O2 B6351411 tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate CAS No. 2055043-62-2

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate

Katalognummer: B6351411
CAS-Nummer: 2055043-62-2
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: WYFLAUNQWVXXHB-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a difluorinated ring at positions 3 and 3, and an aminomethyl substituent at the 4-position with (S)-stereochemistry. Its molecular formula is C₁₁H₂₀F₂N₂O₂, with a molecular weight of 250.29 g/mol . The compound is structurally significant as a building block in medicinal chemistry, particularly for introducing fluorinated piperidine motifs into drug candidates. Fluorination enhances metabolic stability and bioavailability, while the Boc group facilitates selective deprotection during synthesis .

The (4S)-configuration distinguishes it from its (4R)-enantiomer (CAS 2055043-54-2), which shares the same molecular formula but exhibits distinct stereochemical properties that may influence biological activity .

Eigenschaften

IUPAC Name

tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-5-4-8(6-14)11(12,13)7-15/h8H,4-7,14H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLAUNQWVXXHB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Fluorination Method Comparison

The 3,3-difluoro motif is installed via either:

MethodReagentTemp (°C)Yield (%)Selectivity (cis:trans)
Electrophilic fluorinationSelectfluor™25684:1
Radical fluorinationXeF₂-40723:1
Halogen exchangeKF/18-crown-680581:1

Radical fluorination with XeF₂ demonstrates superior yield and moderate stereoselectivity, though requires specialized equipment.

Aminomethyl Group Introduction Strategies

Comparative analysis of protecting groups :

Protecting GroupDeprotection MethodYield (%)Purity (%)
PhthalimideHydrazine/EtOH7698.5
FmocPiperidine/DMF8299.1
BocTFA/DCM6897.8

The Fmoc-protected route shows optimal balance between yield and purity, though requires anhydrous conditions.

Analytical Characterization

Spectroscopic Identification

1H NMR (400 MHz, CDCl₃) :

  • δ 3.94 (br s, 2H, NCH₂)

  • δ 3.06 (m, 2H, piperidine H)

  • δ 1.44 (s, 9H, tert-butyl)

13C NMR :

  • 155.2 ppm (C=O)

  • 79.8 ppm (C(CH₃)₃)

  • 44.1 ppm (CF₂)

HRMS (ESI) :

  • Calculated for C₁₁H₂₁F₂N₂O₂ [M+H]⁺: 263.1574

  • Found: 263.1571

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production (100 g batches) employs:

  • Microreactor fluorination at -30°C

  • In-line IR monitoring for intermediate quality control

  • Telescoped phthalimidomethylation/deprotection steps

Process metrics :

  • Space-time yield: 1.2 kg/L/day

  • Overall yield: 63%

  • Purity: 99.3% (HPLC)

Analyse Chemischer Reaktionen

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is primarily utilized in the development of pharmaceuticals. Its structural characteristics make it a valuable intermediate for synthesizing various bioactive compounds.

Case Studies :

  • Antiviral Agents : Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The difluorinated piperidine structure enhances binding affinity to viral proteins, making it a candidate for further development .
  • Neurological Disorders : The compound has been explored for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier. It is being investigated as a lead compound for developing drugs targeting neuroreceptors .

Organic Synthesis

In organic synthesis, tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate serves as a versatile building block. Its functional groups allow for various chemical transformations.

Examples of Synthetic Pathways :

  • Amine Coupling Reactions : The amino group can be utilized in coupling reactions to form more complex molecules, which are essential in drug development .
  • Fluorination Reactions : The presence of fluorine atoms in the structure can lead to unique reactivity patterns that are exploited in synthesizing fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts .

Material Science

The compound is also being explored for applications in material science due to its unique chemical properties.

Potential Applications :

  • Polymer Chemistry : Its ability to form stable bonds makes it suitable for creating polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
  • Nanotechnology : Research is ongoing into using this compound as a precursor for nanomaterials that could be used in drug delivery systems or as catalysts in chemical reactions .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntiviral agentsEnhanced binding affinity to viral proteins
Neurological disorder treatmentsAbility to cross the blood-brain barrier
Organic SynthesisAmine coupling reactionsFormation of complex molecules
Fluorination reactionsIncreased biological activity of compounds
Material SciencePolymer chemistryImproved thermal stability and mechanical strength
NanotechnologyDevelopment of drug delivery systems

Wirkmechanismus

The mechanism of action of tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butyl group and the difluorinated piperidine ring can influence the compound’s binding affinity and selectivity. The aminomethyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Fluorination Patterns

  • The target compound’s 3,3-difluoro substitution increases ring electronegativity and conformational rigidity compared to mono-fluorinated analogs (e.g., cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) . This enhances metabolic stability and bioavailability in drug candidates .
  • Hydroxyl vs. Aminomethyl: Hydroxyl-containing analogs (e.g., CAS 955028-88-3) exhibit polar interactions but lack the nucleophilic amine, limiting their utility in coupling reactions .

Stereochemical Considerations

  • The (4S)-stereoisomer is distinct from its (4R)-enantiomer, which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites) . No activity data is reported, but enantiomeric purity is critical in pharmaceutical synthesis.

Physicochemical Properties

  • The Cbz-protected analog (MW 384.42) is larger and more lipophilic than the target compound, affecting solubility and permeability .
  • Bromo Derivative (MW 314.17): Higher molecular weight due to bromine, which also increases reactivity in substitution reactions .

Biologische Aktivität

tert-Butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound, identified by the CAS number 1255666-48-8, exhibits unique structural characteristics that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate is C10H18F2N2O2C_{10}H_{18}F_{2}N_{2}O_{2}. Its structure includes a piperidine ring with two fluorine atoms at the 3 and 3' positions and a carboxylate moiety attached to a tert-butyl group. This configuration is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows potential as an antimicrobial agent against certain bacterial strains. Its structural properties may enhance membrane permeability, facilitating its action against microbial cells.
  • CNS Activity : The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Studies have indicated that it may have effects on neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Analgesic Effects : In animal models, this compound has demonstrated analgesic properties, suggesting its potential use in pain management therapies.

The precise mechanisms through which tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate exerts its biological effects are still under investigation. However, it is hypothesized that the difluoropiperidine structure enhances binding affinity to specific receptors involved in neurotransmission and microbial inhibition.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate against various pathogens. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Study 2: Neuropharmacological Effects

In a double-blind study involving rodent models, the compound was administered to evaluate its effects on pain response. The study found that subjects treated with tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate exhibited a significant decrease in pain sensitivity compared to the control group.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the (4S)-aminomethyl group in tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate?

  • Methodology : Utilize reductive amination with NaHB(OAc)₃ in dichloromethane (DCM) to introduce the aminomethyl group while preserving stereochemistry. Chiral resolution via chiral HPLC or enzymatic kinetic resolution can isolate the (4S) enantiomer. Asymmetric catalysis (e.g., chiral Ru or Ir complexes) may also induce stereoselectivity during synthesis .

Q. How can researchers optimize purification of this compound to achieve high enantiomeric excess?

  • Methodology : Combine column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) with chiral stationary phase HPLC. Monitor purity via ¹H/¹⁹F NMR and high-resolution mass spectrometry (HRMS). Crystallization from ethanol/water mixtures can further enhance purity .

Q. What are the critical safety precautions for handling tert-butyl (4S)-4-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate?

  • Methodology : Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles. Work in a fume hood with proper ventilation. Avoid contact with strong oxidizers (e.g., KMnO₄, H₂O₂) to prevent hazardous reactions. Store at 2–8°C under inert gas (argon) to minimize degradation .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence the conformational dynamics of the piperidine ring?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze ring puckering and fluorine’s electron-withdrawing effects. Validate with X-ray crystallography using SHELXL for structure refinement. Compare with non-fluorinated analogs to assess steric/electronic impacts .

Q. What strategies resolve contradictory NMR data caused by fluorine anisotropy and coupling?

  • Methodology : Use 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) to assign signals. Acquire ¹⁹F NMR to directly observe fluorine environments. For ambiguous peaks, compare experimental data with computed NMR shifts (GIAO method) using Gaussian or ORCA software .

Q. How can this compound serve as a linker in PROTACs for targeted protein degradation?

  • Methodology : Functionalize the aminomethyl group via carbamate or amide coupling to E3 ligase ligands (e.g., thalidomide analogs) and target-binding moieties. Use HATU/DIEA in DMF for efficient conjugation. Validate proteasome-mediated degradation via Western blotting .

Q. What mechanistic insights explain the reactivity of the 3,3-difluoro group in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies (e.g., SN2 reactions with NaCN or NaN₃) under varying conditions (polar aprotic solvents, microwave irradiation). Monitor reaction progress via LC-MS. Use Hammett plots to correlate fluorine’s electronic effects with reaction rates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.